Molecular Weight and Lipophilicity Shift Relative to Phenoxymethyl Analog
Compared to the 4-phenoxymethyl analog (CAS 2034592-54-4), the target compound has a lower molecular weight (312.3 vs 342.4 g/mol) and reduced hydrogen-bond acceptor count due to the absence of the phenoxymethyl ether oxygen. This shift is predicted to lower logP and improve ligand efficiency metrics, favoring lead optimization programs prioritizing lower lipophilicity [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 312.3 g/mol |
| Comparator Or Baseline | CAS 2034592-54-4, MW = 342.4 g/mol |
| Quantified Difference | -30.1 g/mol; lower predicted logP |
| Conditions | Calculated from molecular formula (C15H16N6O2 vs C16H18N6O3) |
Why This Matters
A 30 g/mol MW reduction and lower logP can improve cell permeability and solubility, critical for progression from hit to lead.
- [1] Kuujia. 1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}imidazolidin-2-one (CAS 2034592-54-4) Technical Summary. Available at: https://www.kuujia.com/cas-2034592-54-4.html. View Source
